2,5-Dimethylphenyl nicotinate
CAS No.:
Cat. No.: VC0967671
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO2 |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | (2,5-dimethylphenyl) pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C14H13NO2/c1-10-5-6-11(2)13(8-10)17-14(16)12-4-3-7-15-9-12/h3-9H,1-2H3 |
| Standard InChI Key | DMVKZPMCAWYDIW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)OC(=O)C2=CN=CC=C2 |
| Canonical SMILES | CC1=CC(=C(C=C1)C)OC(=O)C2=CN=CC=C2 |
Introduction
Chemical Structure and Properties
2,5-Dimethylphenyl nicotinate belongs to the family of nicotinic acid esters, which are derivatives of pyridine-3-carboxylic acid (nicotinic acid). The compound features a pyridine ring with a 2,5-dimethylphenyl ester group at the 3-position. Its structure can be described as having two distinct components:
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A pyridine ring with a carboxylate group at position 3
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A 2,5-dimethylphenyl moiety connected via an ester linkage
Based on comparable nicotinate esters, 2,5-Dimethylphenyl nicotinate likely appears as a crystalline solid with characteristic spectroscopic properties similar to those observed for methyl nicotinate, which shows distinctive UV absorption maxima. The compound would be expected to be soluble in organic solvents such as acetonitrile, dichloromethane, and methanol, with limited water solubility due to its aromatic and ester components.
Synthesis Methods
Esterification of Nicotinic Acid
The most direct approach to synthesizing 2,5-Dimethylphenyl nicotinate would involve the esterification of nicotinic acid with 2,5-dimethylphenol. Based on established methods for methyl nicotinate synthesis, several potential routes are possible:
Acid-Catalyzed Esterification
Similar to the synthesis of methyl nicotinate, 2,5-Dimethylphenyl nicotinate could be synthesized via an acid-catalyzed esterification reaction between nicotinic acid and 2,5-dimethylphenol. This approach would likely use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid .
The reaction would follow this general scheme:
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Reaction of nicotinic acid with 2,5-dimethylphenol in the presence of a strong acid catalyst
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Refluxing for several hours to drive the esterification to completion
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Purification by column chromatography using an appropriate solvent system
Methyl nicotinate synthesis, as described in the literature, requires refluxing in methanol with concentrated sulfuric acid for approximately 13 hours, followed by purification via silica gel column chromatography using a petroleum ether/ethyl acetate (4:1) solvent system . A similar approach could be applied for 2,5-Dimethylphenyl nicotinate, with appropriate modifications to accommodate the different alcohol component.
Alternative Coupling Methods
More modern approaches might involve:
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Coupling reactions using carbodiimide reagents (e.g., DCC or EDC)
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Activation of nicotinic acid with reagents such as thionyl chloride to form the acid chloride intermediate
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Use of transesterification reactions from other nicotinate esters
Analytical Characterization
Spectroscopic Analysis
Based on data available for related compounds, 2,5-Dimethylphenyl nicotinate would likely exhibit characteristic spectral properties that could be used for identification and purity assessment.
UV Spectroscopy
Methyl nicotinate shows distinct UV absorption maxima and minima that are characteristic of nicotinate esters. As shown in the literature for various nicotinate derivatives, absorption maxima typically appear in the range of 240-245 nm and 270-285 nm . 2,5-Dimethylphenyl nicotinate would likely show similar spectral features, potentially with slight shifts due to the influence of the dimethylphenyl group.
NMR Spectroscopy
The 1H NMR spectrum of 2,5-Dimethylphenyl nicotinate would be expected to show:
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Characteristic pyridine ring protons (similar to those observed for methyl nicotinate)
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Signals for the aromatic protons of the 2,5-dimethylphenyl group
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Methyl proton signals for the two methyl groups on the phenyl ring
Based on similar compounds, the pyridine protons would likely show chemical shifts in the δ 7.5-9.5 ppm range, with the H-2 proton appearing as a singlet at approximately δ 9.0-9.4 ppm .
IR Spectroscopy
The IR spectrum would likely show characteristic absorption bands including:
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C=O stretching of the ester group (approximately 1720-1740 cm-1)
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C=N stretching of the pyridine ring (approximately 1580-1600 cm-1)
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C=C stretching of aromatic rings (approximately 1400-1500 cm-1)
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C-O-C stretching of the ester linkage (approximately 1200-1300 cm-1)
This pattern would be comparable to the IR data reported for methyl nicotinate, which shows bands at 1728.1 (C=O), 1587.3 (C=N), 1429.2 (C=C, aromatic), and 1292.2-1120.6 (C-O-C) cm-1 .
Chromatographic Analysis
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) would be suitable methods for analyzing 2,5-Dimethylphenyl nicotinate. Based on methods used for similar compounds:
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TLC analysis could be performed on silica plates with visualization under UV light
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HPLC analysis would likely employ a C18 reversed-phase column with a mobile phase consisting of acetonitrile/water or methanol/water mixtures
| Property | Methyl Nicotinate | 2,5-Dimethylphenyl Nicotinate (Predicted) |
|---|---|---|
| Physical Appearance | White powder | Likely crystalline solid |
| Melting Point | 40-42°C | Likely higher due to increased molecular weight |
| Solubility | Soluble in organic solvents | Likely more lipophilic, higher solubility in non-polar solvents |
| UV λmax | ~242 nm, ~274 nm | Similar absorption pattern with potential shifts |
| IR (C=O) | 1728.1 cm-1 | Expected around 1720-1740 cm-1 |
| Bioactivity | Vasodilator, rubefacient | Potentially similar with modified pharmacokinetics |
| Synthesis Approach | Acid-catalyzed esterification | Similar approach with 2,5-dimethylphenol |
Analysis Methods
Structural Confirmation
Mass spectrometry would provide definitive confirmation of the molecular structure, with the molecular ion peak expected at m/z corresponding to the molecular weight of 2,5-Dimethylphenyl nicotinate. Fragmentation patterns would likely include loss of the 2,5-dimethylphenyl group and fragments characteristic of the pyridine ring, similar to the fragmentation patterns reported for methyl nicotinate .
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